molecular formula C18H26N4O B5627624 2-(dimethylamino)-2-(3-methylphenyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]acetamide

2-(dimethylamino)-2-(3-methylphenyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]acetamide

Cat. No. B5627624
M. Wt: 314.4 g/mol
InChI Key: FHBFYHBZCPFWOD-UHFFFAOYSA-N
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Description

  • This chemical compound belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties.

Synthesis Analysis

  • A related compound, 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl) acetamide derivatives, was synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with some 2-chloro-N-(thiazol-2-yl)acetamide compounds (Duran & Demirayak, 2012).

Molecular Structure Analysis

  • The molecular structure of a similar compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, was determined by X-ray crystallography, illustrating the complex nature of such compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

  • Related acetamide derivatives exhibit interesting chemical reactions, including their potential anticancer activities against various human tumor cell lines (Duran & Demirayak, 2012).

Physical Properties Analysis

  • Compounds in this category often have specific physical properties like crystalline structures, as observed in the related compound N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide (Al-Hourani et al., 2016).

Chemical Properties Analysis

  • These compounds, including acetamide derivatives, often have unique chemical properties such as varying acidity constants and reactivity with different chemical agents, as demonstrated in the synthesis and analysis of similar compounds (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(dimethylamino)-2-(3-methylphenyl)-N-[(1-propylimidazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-5-10-22-11-9-19-16(22)13-20-18(23)17(21(3)4)15-8-6-7-14(2)12-15/h6-9,11-12,17H,5,10,13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBFYHBZCPFWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1CNC(=O)C(C2=CC=CC(=C2)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethylamino)-2-(3-methylphenyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]acetamide

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